N-tert-Butyl-2-methoxyethylamine molecular weight and exact mass
N-tert-Butyl-2-methoxyethylamine molecular weight and exact mass
N-tert-Butyl-2-methoxyethylamine: Physicochemical Profiling, Exact Mass Determination, and Applications in Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic selection of amine building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-tert-Butyl-2-methoxyethylamine (CAS: 22687-22-5) is a highly specialized secondary amine that serves as a bifunctional pharmacophore modifier [1]. By combining the steric bulk and lipophilicity of a tert-butyl group with the flexibility and hydrogen-bonding capacity of a methoxyethyl chain, this compound is frequently utilized in the synthesis of tertiary amides—most notably in the development of Cannabinoid Receptor 2 (CB2) agonists [2]. This technical guide provides an in-depth analysis of its physicochemical properties, exact mass characteristics for high-resolution mass spectrometry (HRMS), and field-proven methodologies for its application in organic synthesis.
Molecular Architecture & Physicochemical Profiling
The structural duality of N-tert-Butyl-2-methoxyethylamine allows it to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of target molecules. The tert-butyl moiety restricts the conformational rotation of adjacent amide bonds, effectively locking the molecule into a bioactive conformation that enhances receptor affinity. Conversely, the ether oxygen in the methoxyethyl group acts as a hydrogen bond acceptor, mitigating the excessive lipophilicity often associated with bulky alkyl groups and preserving aqueous solubility.
Table 1: Fundamental Chemical Identifiers & Mass Specifications
| Property | Value | Causality / Significance |
| IUPAC Name | N-(2-methoxyethyl)-2-methylpropan-2-amine | Standardized nomenclature for structural identification. |
| CAS Number | 22687-22-5 | Unique registry identifier for regulatory and procurement tracking. |
| Molecular Formula | C₇H₁₇NO | Dictates the theoretical isotopic distribution. |
| Molecular Weight | 131.22 g/mol | Average mass used for macroscopic stoichiometric calculations. |
| Monoisotopic / Exact Mass | 131.131014 Da | Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O); critical for HRMS [1]. |
| SMILES | CC(C)(C)NCCOC | Machine-readable format for computational chemistry and QSAR modeling. |
| Hazard Classification | Flam. Liq. 3, Skin Corr. 1C, Eye Dam. 1 | Dictates mandatory handling under inert atmosphere and fume hoods [3]. |
The Role of Exact Mass in High-Resolution Mass Spectrometry (HRMS)
In drug development, verifying the successful incorporation of N-tert-Butyl-2-methoxyethylamine into a larger scaffold requires unambiguous elemental composition assignment. While molecular weight (131.22 g/mol ) is sufficient for calculating reaction equivalents, it is mathematically inadequate for mass spectrometry.
High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap platforms) relies on the exact mass (131.131014 Da). By matching the experimental mass-to-charge ratio (m/z) to the theoretical exact mass within a stringent error margin (typically < 5 ppm), researchers can definitively rule out isobaric interferences. Because the compound contains a basic secondary amine, it is highly amenable to positive electrospray ionization (ESI+), where it readily accepts a proton.
Table 2: Theoretical ESI Adduct Exact Masses for C₇H₁₇NO
| Ionization Mode | Adduct Species | Theoretical Exact Mass (m/z) | Diagnostic Utility |
| ESI (+) | [M+H]⁺ | 132.13829 | Primary target for LC-MS monitoring of the free amine. |
| ESI (+) | [M+Na]⁺ | 154.12023 | Secondary confirmatory adduct, common in glass-stored samples. |
| ESI (+) | [M+NH₄]⁺ | 149.16483 | Observed when using ammonium acetate/formate mobile phases. |
| ESI (-) | [M-H]⁻ | 130.12373 | Rarely observed due to the lack of acidic protons; poor sensitivity. |
Experimental Methodologies: Synthesis & Validation
To demonstrate the practical utility of N-tert-Butyl-2-methoxyethylamine, the following protocols detail its use in synthesizing a tertiary amide—a standard workflow in the generation of CB2 receptor agonists [2]. These protocols are designed as self-validating systems , meaning built-in quality control checkpoints ensure causality and accuracy at every step.
Protocol A: Amide Coupling Synthesis Workflow
This protocol utilizes TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent.
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Causality of Reagent Choice: TBTU rapidly converts the unreactive carboxylic acid into a highly electrophilic OBt-active ester. DIEA (N,N-Diisopropylethylamine) is selected as the base because its steric hindrance prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the acid and neutralize the system.
Step-by-Step Procedure:
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Activation: Dissolve 1.0 equivalent of the target carboxylic acid (e.g., a pyridine-2-carboxylic acid derivative) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
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Base Addition: Add 3.0 equivalents of DIEA. Stir for 5 minutes to ensure complete deprotonation of the acid.
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Esterification: Add 1.2 equivalents of TBTU. Stir the mixture at room temperature for 30 minutes. Validation Check: A color change (often to pale yellow) indicates the formation of the OBt-active ester.
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Nucleophilic Attack: Add 1.1 equivalents of N-tert-Butyl-2-methoxyethylamine.
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Propagation: Stir the reaction at room temperature for 12–16 hours. Causality: The significant steric bulk of the tert-butyl group inherently slows the nucleophilic attack; elevated temperatures should be avoided to prevent epimerization or degradation.
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Self-Validation (Reaction Quench): Before quenching, sample 5 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and run a rapid LC-MS to confirm the complete consumption of the starting acid mass and the appearance of the target amide exact mass.
Fig 1. Reagent-driven amide coupling pathway utilizing TBTU activation.
Protocol B: LC-HRMS Exact Mass Validation
To confirm the structural integrity of the synthesized amide, high-resolution mass spectrometry is employed.
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Causality of Method Design: A C18 reverse-phase column is used because the lipophilic tert-butyl group ensures strong retention, allowing separation from polar reaction byproducts (like residual DIEA or OBt). Formic acid (0.1%) is added to the mobile phase to force the protonation of the amide nitrogen, maximizing ESI(+) signal intensity.
Step-by-Step Procedure:
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Instrument Calibration: Infuse a standard calibrant (e.g., sodium formate clusters) into the Q-TOF mass spectrometer to lock the mass axis. Validation Check: Ensure the calibration error is < 2 ppm before proceeding.
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Sample Preparation: Dissolve the purified amide product in LC-MS grade Methanol to a final concentration of 1 µg/mL.
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Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
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Data Acquisition & Analysis: Operate the ESI source in positive mode. Extract the theoretical [M+H]⁺ exact mass of the target amide.
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Self-Validation (Mass Accuracy): Calculate the mass error using the formula: [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10^6. A result of < 5 ppm confirms the successful covalent incorporation of the N-tert-Butyl-2-methoxyethylamine building block.
Fig 2. Self-validating LC-HRMS workflow for exact mass verification.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 559304, N-tert-Butyl-2-methoxyethylamine." PubChem. Available at:[Link]
- F. Hoffmann-La Roche AG. "Pyridine-2-amides useful as CB2 agonists." Google Patents (US9303012B2).
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European Chemicals Agency (ECHA). "Substance Information: N-tert-Butyl-2-methoxyethylamine." ECHA CHEM. Available at:[Link]

C2-symmetric, rigid diol derived from tartaric acid.[
C2-symmetric, rigid, naturally occurring diamine.[